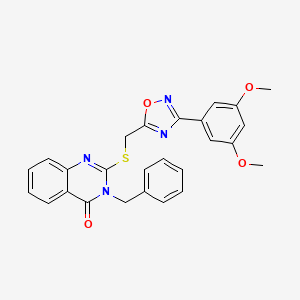
3-methyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
A convenient method has been developed for the synthesis of imatinib and two of its intermediates . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Physical And Chemical Properties Analysis
Upon cooling, the product crystallizes and is filtered and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, fumarate a pale-yellow crystalline solid . The analysis found: C, 63.91; H, 5.99; N, 15.74%; H2O, 1.27% .Aplicaciones Científicas De Investigación
- Imatinib , a well-known tyrosine kinase inhibitor, is structurally related to this compound. Imatinib (commercially available as Gleevec) is widely used to treat chronic myelogenous leukemia (CML) by specifically inhibiting tyrosine kinases . Investigating the potential of our compound in cancer therapy could be a promising avenue.
- Flumatinib, another antineoplastic tyrosine kinase inhibitor, shares a similar structure with our compound . Investigating the metabolism of our compound could provide insights into its pharmacokinetics and potential therapeutic applications.
Anticancer Potential
Metabolism Studies
Mecanismo De Acción
Target of Action
The primary target of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby preventing the phosphorylation of proteins that signal cell growth and division .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can prevent the uncontrolled growth and division of cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By blocking the activity of tyrosine kinases, the compound prevents the signaling of cell growth and division. This can lead to the death of cancer cells, making the compound a potential therapeutic agent for diseases like leukemia .
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-4-3-5-14(10-13)16(23)20-15-11-18-17(19-12-15)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQAHOIBCJWXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)
![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B2890480.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)
![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2890487.png)
